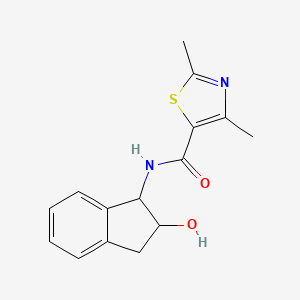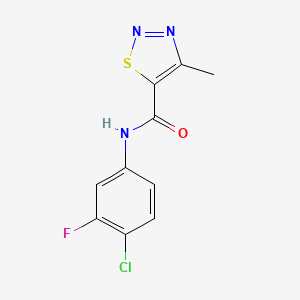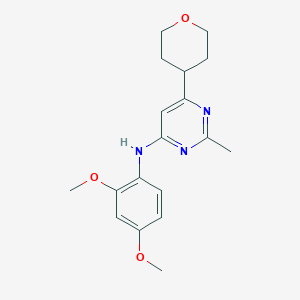![molecular formula C12H9F3N2OS B12242206 N-(1,3-thiazol-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B12242206.png)
N-(1,3-thiazol-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-thiazol-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound that features a thiazole ring and a trifluoromethyl-substituted phenyl group. Compounds with these structural motifs are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-thiazol-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide typically involves the formation of the thiazole ring followed by the introduction of the acetamide group. One common method might include:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Acetamide Group: The thiazole intermediate can then be reacted with 4-(trifluoromethyl)benzyl bromide in the presence of a base to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-thiazol-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under strong oxidative conditions.
Reduction: The acetamide group can be reduced to an amine under suitable conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could yield an amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thiazole-containing compounds.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1,3-thiazol-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide would depend on its specific biological target. Generally, compounds with thiazole rings can interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-thiazol-2-yl)-2-phenylacetamide: Lacks the trifluoromethyl group.
N-(1,3-thiazol-2-yl)-2-[4-chlorophenyl]acetamide: Contains a chlorine atom instead of a trifluoromethyl group.
Uniqueness
N-(1,3-thiazol-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties, such as increasing lipophilicity and metabolic stability.
Properties
Molecular Formula |
C12H9F3N2OS |
|---|---|
Molecular Weight |
286.27 g/mol |
IUPAC Name |
N-(1,3-thiazol-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C12H9F3N2OS/c13-12(14,15)9-3-1-8(2-4-9)7-10(18)17-11-16-5-6-19-11/h1-6H,7H2,(H,16,17,18) |
InChI Key |
SHRGPRAHWFTJDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=NC=CS2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-N,5,6-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12242127.png)
![3-{4-[(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-4-carbonitrile](/img/structure/B12242128.png)
![4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1,3-thiazol-2-yl)piperidine](/img/structure/B12242133.png)
![3-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)pyrrolidin-2-one](/img/structure/B12242138.png)

![1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazine](/img/structure/B12242143.png)
![3-[1-(Pyridin-2-yl)azetidin-3-yl]-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B12242148.png)
![4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-methyl-1H-imidazole-4-carbonyl)piperidine](/img/structure/B12242151.png)

![4-{[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B12242169.png)
![6-Fluoro-3-{1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}-1,2-benzoxazole](/img/structure/B12242176.png)
![1-(3-Bromophenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine](/img/structure/B12242194.png)
![3-[3-({[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyridine-2-carbonitrile](/img/structure/B12242199.png)

